molecular formula C11H9NO4 B1346204 3,4-Diacetoxybenzonitrile CAS No. 203626-45-3

3,4-Diacetoxybenzonitrile

Cat. No. B1346204
M. Wt: 219.19 g/mol
InChI Key: OYRIDYHXQXSNCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a process for preparing 3,4-dihydroxybenzonitrile includes the steps of reacting a nitrile compound with an alkali metal halide, followed by treating with an acid . Another method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .


Chemical Reactions Analysis

While specific chemical reactions involving “3,4-Diacetoxybenzonitrile” are not available, related compounds have been studied. For example, benzonitrile has been used in the synthesis of nitrogen-containing heterocyclic compounds . Also, benzoic acid has been studied for its reactions with OH, NO3, and SO4− radicals .

Scientific Research Applications

Biotransformation and Environmental Fate

Benzonitriles, particularly halogenated versions like Bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile), have been studied for their biotransformation under various environmental conditions. These studies reveal that compounds like Bromoxynil can be degraded anaerobically, indicating a potential for environmental bioremediation strategies. The degradation processes involve reductive debromination leading to the formation of less harmful compounds, which can ultimately degrade to carbon dioxide (Knight, Berman, & Häggblom, 2003).

Inhibition of Enzymatic Activity and Antimicrobial Effects

Compounds similar to 3,4-Diacetoxybenzonitrile, such as 3,4-Dihydroxybenzonitrile, have been explored for their inhibitory effects on enzymes like mushroom tyrosinase. This enzyme is crucial in melanin production, and its inhibition has potential applications in cosmetics and treatment of hyperpigmentation disorders. Additionally, some benzonitriles show antimicrobial activities, suggesting their use as antimicrobial agents against a range of bacteria and fungi (Qin, 2008).

Synthesis and Chemical Characterization

The synthesis and characterization of benzonitrile derivatives are crucial for developing new compounds with potential applications in medicinal chemistry, agriculture (as herbicides), and as intermediates for further chemical transformations. Studies focusing on the synthesis, including environmentally friendly approaches, provide a foundation for the development of new compounds and their applications in various fields (Subbarayappa, Joshi, Patil, & Marg, 2010).

properties

IUPAC Name

(2-acetyloxy-4-cyanophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRIDYHXQXSNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C#N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diacetoxybenzonitrile

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